![molecular formula C10H26ClN3O7P2 B13852432 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate is a chemical compound known for its applications in various scientific fields. It is often used as a reference standard in pharmaceutical research and is related to cyclophosphamide, an alkylating agent used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate involves multiple steps. Typically, the process starts with the reaction of 2-chloroethylamine with ethylenediamine to form an intermediate compound. This intermediate is then reacted with 3-aminopropyl dihydrogen phosphate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Related to cyclophosphamide, it is used in research on cancer treatment and drug development.
Industry: Utilized in the production of pharmaceutical intermediates and other chemical products
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate involves its ability to alkylate DNA. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This action is similar to that of cyclophosphamide, which targets rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: An alkylating agent used in cancer treatment.
Ifosfamide: Another alkylating agent with similar applications.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer
Uniqueness
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate is unique due to its specific structure and the presence of the dihydrogen diphosphate group. This structural feature distinguishes it from other alkylating agents and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C10H26ClN3O7P2 |
|---|---|
Molecular Weight |
397.73 g/mol |
IUPAC Name |
[3-aminopropoxy(hydroxy)phosphoryl] 3-[2-(2-chloroethylamino)ethylamino]propyl hydrogen phosphate |
InChI |
InChI=1S/C10H26ClN3O7P2/c11-3-6-14-8-7-13-5-2-10-20-23(17,18)21-22(15,16)19-9-1-4-12/h13-14H,1-10,12H2,(H,15,16)(H,17,18) |
InChI Key |
GXGNIDOCCSZGLT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COP(=O)(O)OP(=O)(O)OCCCNCCNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


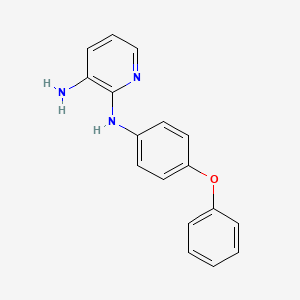

![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
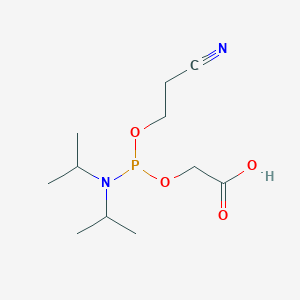
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
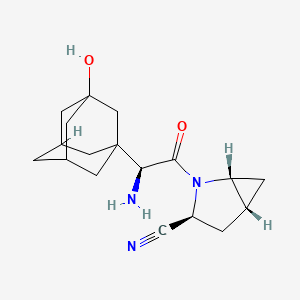
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
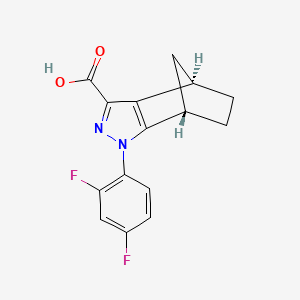
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
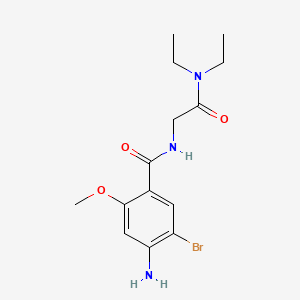

![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
